REACTION_SMILES
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[CH3:26][N:27]([CH3:28])[C:29](=[O:30])[CH3:31].[Cl:1][c:2]1[c:3]([N+:8](=[O:9])[O-:10])[cH:4][n:5][cH:6][cH:7]1.[F:11][c:12]1[cH:13][cH:14][c:15]([CH2:18][NH2:19])[cH:16][cH:17]1.[Na+:20].[Na+:21].[O-:22][C:23](=[O:24])[O-:25].[OH2:32]>>[c:2]1([NH:19][CH2:18][c:15]2[cH:14][cH:13][c:12]([F:11])[cH:17][cH:16]2)[c:3]([N+:8](=[O:9])[O-:10])[cH:4][n:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cnccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cnccc1NCc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |